2-(dibenzylamino)-N-(1-phenylethyl)acetamide
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Overview
Description
2-(dibenzylamino)-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dibenzylamino group and a phenylethyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibenzylamino)-N-(1-phenylethyl)acetamide typically involves the reaction of dibenzylamine with N-(1-phenylethyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often incorporate additional steps for purification and quality control to ensure the consistency and reliability of the final product. Techniques such as recrystallization, distillation, and chromatography may be employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(dibenzylamino)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-(dibenzylamino)-N-(1-phenylethyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways or its use as a drug candidate.
Industry: The compound can be utilized in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(dibenzylamino)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, and further research is needed to elucidate the detailed pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(diethylamino)-1-phenylethyl phenylcarbamate hydrochloride
- 2-phenethyl acetate
- α-substituted indolylacetamides
Uniqueness
2-(dibenzylamino)-N-(1-phenylethyl)acetamide is unique due to its specific structural features, such as the presence of both dibenzylamino and phenylethyl groups. These features may confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C24H26N2O |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-(dibenzylamino)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C24H26N2O/c1-20(23-15-9-4-10-16-23)25-24(27)19-26(17-21-11-5-2-6-12-21)18-22-13-7-3-8-14-22/h2-16,20H,17-19H2,1H3,(H,25,27) |
InChI Key |
ORRTWPPRCOXASV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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